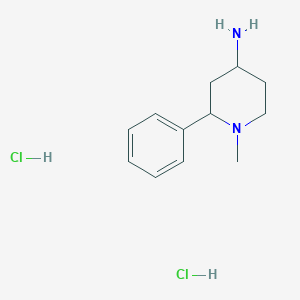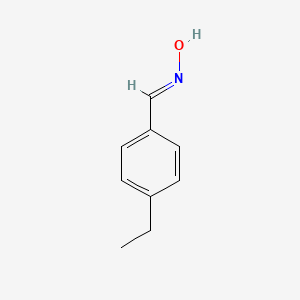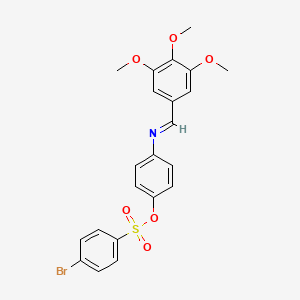
1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that possesses unique properties, making it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
The potential applications of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- in scientific research are numerous. This compound has been shown to possess antimicrobial, antiviral, and anticancer properties. It has also been demonstrated to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been shown to have significant antioxidant activity, making it an attractive candidate for further research in the field of oxidative stress.
Mecanismo De Acción
The mechanism of action of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is not well understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and pathways, including DNA topoisomerase, tyrosine kinase, and phosphodiesterase. It has also been suggested that this compound may interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- are varied. This compound has been shown to possess significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been demonstrated to have antimicrobial, antiviral, and anticancer properties, which may be attributed to its ability to inhibit various enzymes and pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- in lab experiments are numerous. This compound is relatively easy to synthesize and is readily available. It has also been shown to possess a wide range of biological activities, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
The potential future directions for research on 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- are numerous. Further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in various fields. Additionally, research is needed to determine the potential toxicity of this compound and to develop safer and more effective derivatives. Finally, future research should focus on the development of novel therapeutic agents based on the structure of this compound.
Métodos De Síntesis
The synthesis of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is achieved through a multi-step process. The first step involves the reaction between 2-phenylethanol and 2-chlorothiophene, which results in the formation of 2-(2-phenylethoxy)thiophene. This compound is then reacted with o-phenylenediamine to produce the final product, 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)-. The synthesis method is relatively straightforward and can be achieved through standard laboratory techniques.
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-7-15(8-3-1)22-13-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-23-18/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRYHKGMDTTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
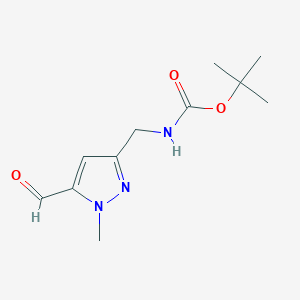
![5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2853264.png)
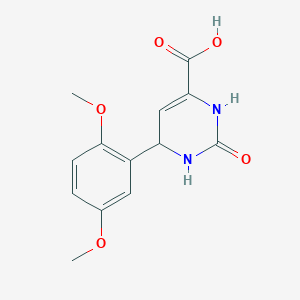


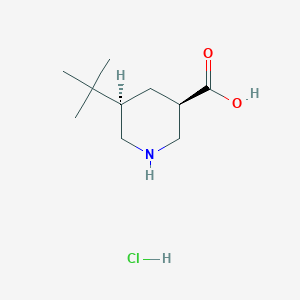
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)
